molecular formula C17H23N3O2S B2856713 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one CAS No. 1396558-81-8

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one

Cat. No.: B2856713
CAS No.: 1396558-81-8
M. Wt: 333.45
InChI Key: BQHDMEHAHBAIIH-UHFFFAOYSA-N
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Description

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is a complex organic compound that features a piperazine ring substituted with a m-tolyl group and a thiazepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The m-tolyl group is introduced via a nucleophilic substitution reaction, followed by the formation of the thiazepanone ring through cyclization reactions. Common reagents used in these steps include tolyl alcohols and thiazepanone precursors, with reaction conditions often involving the use of bases and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the piperazine or thiazepanone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials, benefiting from its unique structural features.

Mechanism of Action

The mechanism of action of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is unique due to its combination of a piperazine ring with a thiazepanone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13-3-2-4-14(11-13)19-6-8-20(9-7-19)17(22)15-12-23-10-5-16(21)18-15/h2-4,11,15H,5-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHDMEHAHBAIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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